7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c16-11-3-4-13-12(10-11)18-15(14-2-1-7-20(13)14)19-8-5-17-6-9-19/h1-4,7,10,17H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRPLJALNOTCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)N4C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline typically involves the reaction of 7-chloroquinoxaline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline has been extensively studied for its applications in scientific research:
Chemistry: It serves as a valuable scaffold in the design and synthesis of new chemical entities with potential therapeutic applications.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Medicine: It has shown promise in the development of new drugs for the treatment of diseases such as malaria, cancer, and HIV.
Mechanism of Action
The mechanism of action of 7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it acts as a sirtuin inhibitor and also inhibits serotonin uptake, which contributes to its antimalarial and anticancer activities .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Bromine : Bromination (e.g., C7-Br) allows for further functionalization via cross-coupling reactions, enhancing structural diversity . Chlorine, however, is preferred for metabolic stability in drug design .
- Piperazine Modifications : Bulky substituents (e.g., tert-butyl) reduce solubility but improve target specificity, as seen in antifungal derivatives .
- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups enhance interactions with enzymes, such as SARS-CoV-2 main protease .
Pharmacological Profiles
Receptor Affinity
- Serotonin (5-HT) Receptors: 4-Piperazinyl derivatives exhibit high selectivity for 5-HT₃ receptors due to the basic nitrogen in piperazine, which mimics endogenous ligands . For example, 7-chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline shows nanomolar affinity (Ki < 100 nM) .
- Dopamine Receptors: 2-(Aminomethyl)-4-phenyl analogs act as dopamine antagonists, but chlorine substitution at C7 reduces off-target effects .
Anticancer Activity
- Leukemia : Derivatives like JG1679 inhibit leukemia cell proliferation (IC₅₀: 8–31 µM) by targeting RAD51 D-loop activity .
- Solid Tumors : 7-Trifluoromethyl analogs demonstrate broad-spectrum cytotoxicity, with IC₅₀ values < 10 µM in breast and lung cancer models .
Physicochemical and Optical Properties
- Solubility : Piperazine-containing derivatives (e.g., 7-chloro-4-piperazin-1-yl) exhibit moderate aqueous solubility (logP ~2.5), whereas tert-butyl analogs are highly lipophilic (logP >4) .
- Optical Characteristics: Diindoloquinoxalines (e.g., 3,12-diphenyl derivatives) show strong fluorescence with λem = 450–550 nm, making them suitable for bioimaging .
Biological Activity
7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H14ClN3
- Molecular Weight : 247.72 g/mol
- CAS Number : 837-52-5
The structure includes a piperazine moiety, which is known for its role in enhancing the bioactivity of pharmaceutical agents.
Biological Activity
Recent studies have highlighted a range of biological activities associated with this compound. These activities include:
- Antimicrobial Properties : Exhibits significant activity against various bacterial strains.
- Anticancer Activity : Demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer models.
- Neuropharmacological Effects : Acts as a dopamine receptor ligand, potentially useful in treating neurological disorders.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : It interacts with dopamine receptors, influencing neurotransmitter levels and potentially aiding in the treatment of psychiatric disorders.
- Reactive Oxygen Species (ROS) Modulation : The compound may affect ROS levels within cells, contributing to its anticancer effects.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Anticancer Effects : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure. This suggests its potential as a chemotherapeutic agent .
- Neuropharmacological Study : Research involving animal models indicated that administration of the compound led to improved cognitive function and reduced anxiety-like behaviors, supporting its role as a dopamine receptor ligand .
Q & A
Q. What are the common synthetic routes for 7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline?
The compound is synthesized via Pd-catalyzed cross-coupling reactions between substituted piperazines and 4-chloropyrrolo[1,2-a]quinoxaline precursors. A typical protocol involves:
- Catalyst system : Pd₂(dba)₃ and BINAP ligand in anhydrous toluene .
- Reaction conditions : Heating at 100°C for 15 hours under inert atmosphere .
- Purification : Column chromatography using ethyl acetate/methanol (8:2) . Variations in piperazine substituents (e.g., fluorophenyl, trifluoromethyl) are introduced to modulate biological activity .
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on X-ray crystallography and multinuclear NMR . For example:
- X-ray : Solid-state structures of analogs (e.g., 1a, 1h) confirm the fused pyrroloquinoxaline core and piperazine orientation .
- NMR : Distinct signals for protons on the quinoxaline ring (e.g., H-9 at δ 9.21 ppm) and piperazine CH₂ groups (δ 3.0–3.8 ppm) are observed in CDCl₃ .
Advanced Research Questions
Q. How can derivatives of this compound be optimized for enhanced antifungal activity?
Structure-activity relationship (SAR) studies highlight:
- Piperazine substituents : Electron-withdrawing groups (e.g., -CF₃ in 1f ) improve potency against Candida albicans by altering membrane permeability .
- Salt formation : Hydrochloride or oxalate salts (Table 1 in ) enhance solubility without compromising activity.
- Biological assays : Minimum inhibitory concentration (MIC) testing in C. albicans cultures guides iterative optimization .
Q. How should researchers address contradictions in elemental analysis data for synthesized derivatives?
Discrepancies (e.g., carbon content in 1a : calcd 80.17% vs. found 81.04%) may arise from residual solvents or incomplete combustion. Mitigation strategies include:
Q. What computational methods predict the reactivity of this compound in biological systems?
Density functional theory (DFT) calculations model electronic properties:
- HOMO-LUMO gaps : Chlorine and piperazine substituents lower the energy gap, enhancing electrophilic interactions with fungal cytochrome P450 enzymes .
- Molecular docking : Simulations with C. albicans lanosterol demethylase (CYP51) identify key binding residues (e.g., Tyr118, His377) .
Methodological Considerations
Q. What experimental design principles apply to in vitro antifungal studies with this compound?
- Positive controls : Compare with fluconazole or amphotericin B to benchmark activity .
- Dose-response curves : Use 2-fold serial dilutions (0.5–64 µg/mL) to determine MIC₉₀ values .
- Resistance testing : Serial passage assays monitor for emergent resistance in C. albicans .
Q. How can researchers resolve challenges in scaling up synthesis without compromising yield?
- Catalyst loading : Reduce Pd₂(dba)₃ to 0.02 equivalents to minimize costs .
- Solvent optimization : Replace toluene with cyclopentyl methyl ether (CPME) for greener processing .
Data Interpretation and Validation
Q. Why might biological activity vary between structurally similar analogs?
Subtle changes (e.g., 1h vs. 1i ) impact:
- Lipophilicity : LogP differences alter membrane penetration (e.g., 1h: LogP = 3.2 vs. 1i: LogP = 4.1) .
- Steric effects : Bulky substituents (e.g., 3,4-dichlorophenethyl in 1i ) disrupt target binding .
Q. What analytical techniques are critical for characterizing degradation products?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
